1-[2-(4-Methoxyphenyl)ethyl]-4,5-diphenyl-1H-imidazol-2-amine
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Overview
Description
1-[2-(4-Methoxyphenyl)ethyl]-4,5-diphenyl-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a diphenyl group, and an imidazole ring
Preparation Methods
The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-4,5-diphenyl-1H-imidazol-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenethylamine with diphenylimidazole under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods often involve optimizing these reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-[2-(4-Methoxyphenyl)ethyl]-4,5-diphenyl-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-[2-(4-Methoxyphenyl)ethyl]-4,5-diphenyl-1H-imidazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]-4,5-diphenyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-[2-(4-Methoxyphenyl)ethyl]-4,5-diphenyl-1H-imidazol-2-amine can be compared with other similar compounds, such as:
Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: This compound also contains a methoxyphenyl group and an imidazole ring but differs in its overall structure and properties.
4-Methoxyphenethyl isocyanate: While this compound shares the methoxyphenyl group, it has a different functional group and chemical behavior. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
CAS No. |
918801-78-2 |
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Molecular Formula |
C24H23N3O |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-4,5-diphenylimidazol-2-amine |
InChI |
InChI=1S/C24H23N3O/c1-28-21-14-12-18(13-15-21)16-17-27-23(20-10-6-3-7-11-20)22(26-24(27)25)19-8-4-2-5-9-19/h2-15H,16-17H2,1H3,(H2,25,26) |
InChI Key |
FQQFOVAJUKTCBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=C(N=C2N)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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